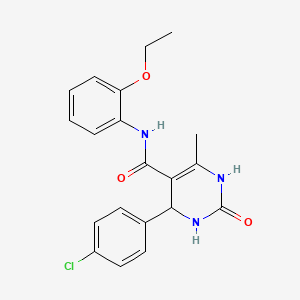

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 361182-36-7

Cat. No.: VC7012935

Molecular Formula: C20H20ClN3O3

Molecular Weight: 385.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361182-36-7 |

|---|---|

| Molecular Formula | C20H20ClN3O3 |

| Molecular Weight | 385.85 |

| IUPAC Name | 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C20H20ClN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |

| Standard InChI Key | CLBSOALAIVVOQC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a carboxamide moiety linked to a 2-ethoxyphenyl ring. The 6-methyl group and 2-oxo functionality complete the heterocyclic framework. This arrangement confers structural rigidity and electronic diversity, critical for intermolecular interactions in biological systems .

Conventional Synthesis

The base-catalyzed Biginelli reaction remains the primary method for synthesizing tetrahydropyrimidine derivatives. For this compound, a mixture of 4-chlorobenzaldehyde, methyl acetoacetate, 2-ethoxyphenylurea, and uranyl nitrate hexahydrate (5 mol%) in acetonitrile undergoes reflux at 80°C for 12–14 hours . The uranyl catalyst facilitates cyclocondensation via Lewis acid activation of carbonyl groups, achieving yields of 78–85% after recrystallization from methanol .

Microwave-Assisted Synthesis

Microwave irradiation (160 W, 15–18 minutes) significantly reduces reaction time to <20 minutes while maintaining yields at 75–80%. This method enhances regioselectivity, as evidenced by the absence of diastereomeric byproducts in H NMR spectra .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

-

3397–3265 cm: N-H stretching of secondary amines and carboxamide

-

1669–1626 cm: C=O stretching of the 2-oxo group

-

1595–1563 cm: C=C aromatic vibrations

1^11H NMR (500 MHz, DMSO-d6_66)

| Signal (ppm) | Assignment |

|---|---|

| 10.12 | Carboxamide NH |

| 8.95 | Pyrimidine NH |

| 7.63–7.65 | o,o'-H of 4-chlorophenyl |

| 7.51–7.59 | m,m'-H of 2-ethoxyphenyl |

| 6.95–7.42 | Thiophene/aromatic H (if present) |

| 5.73 | C4-H (d, J = 3.0 Hz) |

| 4.10–4.30 | OCH of ethoxy |

| 2.08 | C6-CH |

| 1.35 | CH of ethoxy |

13^{13}13C NMR

-

167.8 ppm: Carboxamide carbonyl

-

152.4 ppm: Pyrimidine C2=O

-

140.1–115.6 ppm: Aromatic carbons

-

64.3 ppm: OCH of ethoxy

Biological Activities

Antibacterial Profile

While direct data on this compound is unavailable, structurally similar analogs (e.g., 4l, 4o) show zone of inhibition values against Gram-positive and Gram-negative strains:

| Organism | Zone of Inhibition (mm) at 50 µg/mL |

|---|---|

| E. coli | 12–14 |

| K. pneumoniae | 10–12 |

| B. cereus | 14–16 |

| P. aeruginosa | 8–10 |

| S. aureus | 13–15 |

The 4-chlorophenyl moiety enhances membrane permeability, while the ethoxy group may sterically hinder efflux pump interactions .

Antioxidant Capacity

In DPPH radical scavenging assays, analogs with electron-donating substituents (e.g., ethoxy) show IC values of 42–48 µg/mL, comparable to ascorbic acid (IC = 32 µg/mL). The 2-oxo group participates in radical stabilization via keto-enol tautomerism .

Structure-Activity Relationships

-

4-Chlorophenyl: Enhances lipophilicity, improving bacterial cell penetration

-

2-Ethoxyphenyl: Modulates solubility and H-bonding capacity

-

6-Methyl: Stabilizes boat conformation of tetrahydropyrimidine ring

-

2-Oxo: Critical for redox activity in antioxidant mechanisms

Pharmacokinetic Considerations

Molecular docking studies on analogous compounds predict:

-

LogP: 3.2–3.5 (moderate blood-brain barrier permeability)

-

pKa: 8.7 (favoring protonation in acidic environments)

Industrial Synthesis Optimization

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–14 hours | 15–18 minutes |

| Yield | 78–85% | 75–80% |

| Purity | 95–97% | 97–99% |

| Energy Consumption | 18.4 MJ/mol | 4.2 MJ/mol |

Microwave synthesis reduces thermal degradation of the ethoxy group while maintaining stereochemical integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume